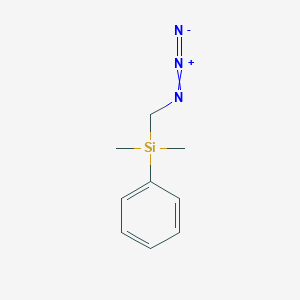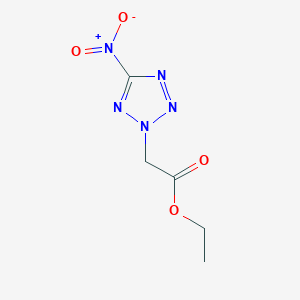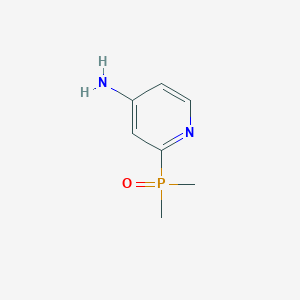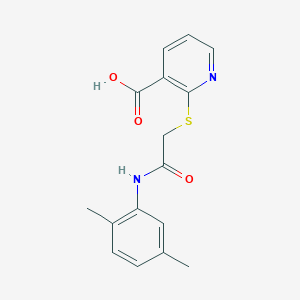
アジドメチルジメチルフェニルシラン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
(azidomethyl)dimethylphenylsilane is an organic compound that contains an azide functional group attached to a phenyldimethylsilyl methyl group
科学的研究の応用
(azidomethyl)dimethylphenylsilane has several applications in scientific research:
Organic Synthesis: It serves as a precursor for the synthesis of various nitrogen-containing compounds, including amines and triazoles.
Pharmaceutical Development: The compound is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Material Science: (azidomethyl)dimethylphenylsilane is employed in the development of new materials with unique properties, such as polymers and coatings.
作用機序
The azide ion is a great nucleophile in SN2 reactions . It’s the conjugate base of hydrazoic acid, HN3. Despite being only weakly basic, N3 is an extremely good nucleophile . In SN2 reactions, primary and secondary alkyl halides and sulfonates are readily displaced by N3, resulting in alkyl azides .
Safety and Hazards
Azides possess toxic properties and can be potentially explosive and shock sensitive under certain conditions . Methyl azide is stable at ambient temperature but may explode when heated . Safety Data Sheets (SDS) should be reviewed to identify the specific hazards and necessary precautions when working with particular azide compounds .
将来の方向性
Azides have significant potential in the pharmaceutical sector . The pharmaceutical or drug industries need a simplistic synthesis approach that can afford a wide range of azide derivatives . The incorporation of the heterocyclic moiety into the azide scaffold has improved the bioactive properties of the target derivatives .
準備方法
Synthetic Routes and Reaction Conditions
(azidomethyl)dimethylphenylsilane can be synthesized through the nucleophilic substitution reaction of [(Phenyldimethylsilyl)methyl] chloride with sodium azide in a polar aprotic solvent such as acetonitrile or dimethylsulfoxide . The reaction typically proceeds under mild conditions and yields the desired azide compound.
Industrial Production Methods
While specific industrial production methods for (azidomethyl)dimethylphenylsilane are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity.
化学反応の分析
Types of Reactions
(azidomethyl)dimethylphenylsilane undergoes various chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, where it replaces other leaving groups such as halides.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Cycloaddition Reactions: (azidomethyl)dimethylphenylsilane can undergo cycloaddition reactions with alkynes to form triazoles, a key reaction in click chemistry.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide in acetonitrile or dimethylsulfoxide.
Reduction: Lithium aluminum hydride or catalytic hydrogenation (Pd/C, H₂).
Cycloaddition: Alkynes in the presence of a copper catalyst for click chemistry.
Major Products Formed
Substitution: Alkyl azides.
Reduction: Primary amines.
Cycloaddition: Triazoles.
類似化合物との比較
(azidomethyl)dimethylphenylsilane can be compared to other organic azides, such as phenyl azide and methyl azide . While all these compounds contain the azide functional group, (azidomethyl)dimethylphenylsilane is unique due to the presence of the phenyldimethylsilyl methyl group, which imparts different reactivity and properties.
Similar Compounds
Phenyl Azide: Contains a phenyl group attached to the azide functional group.
Methyl Azide: Contains a methyl group attached to the azide functional group.
Benzyl Azide: Contains a benzyl group attached to the azide functional group.
特性
IUPAC Name |
azidomethyl-dimethyl-phenylsilane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3Si/c1-13(2,8-11-12-10)9-6-4-3-5-7-9/h3-7H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIVOPHVFJUZHDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(CN=[N+]=[N-])C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(6-methylpyridin-3-yl)methanone](/img/structure/B2418646.png)

![N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2418651.png)
![3-(3-hydroxypropyl)-8-(2-methoxy-5-methylphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2418653.png)
![(E)-N-(2-(methylthio)benzo[d]thiazol-6-yl)-3-(4-nitrophenyl)acrylamide](/img/structure/B2418655.png)


![tert-butyl N-[3-(4-formylphenoxy)propyl]carbamate](/img/structure/B2418659.png)


![1-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)-3-(4-(3-chlorophenyl)piperazin-1-yl)propan-2-ol hydrochloride](/img/structure/B2418664.png)
![ethyl 2-(8-(azepan-1-ylsulfonyl)-3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)acetate](/img/structure/B2418665.png)


